molecular formula C7H4N4 B1331539 2-Aminopyridine-3,5-dicarbonitrile CAS No. 78473-10-6

2-Aminopyridine-3,5-dicarbonitrile

Cat. No.: B1331539
CAS No.: 78473-10-6
M. Wt: 144.13 g/mol
InChI Key: YLZXGBMEWRIPQX-UHFFFAOYSA-N
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Description

2-Aminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4 It is a derivative of pyridine, characterized by the presence of amino and nitrile functional groups at the 2, 3, and 5 positions of the pyridine ring

Mechanism of Action

Target of Action

The primary target of 2-Aminopyridine-3,5-dicarbonitrile is the human adenosine A2B receptor (hA2B AR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation and immune responses .

Mode of Action

This compound interacts with the hA2B AR, displaying EC50 values in the range of 9-350 nM . Most of the compounds behave as partial agonists, with the exception of 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide, which shows a full agonist profile . The interaction of this compound with the hA2B AR leads to changes in the receptor’s activity, which can influence various cellular processes .

Biochemical Pathways

It is known that the compound’s interaction with the ha2b ar can influence various cellular processes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

A study on the structure-activity relationship of prion inhibition by this compound-based compounds includes in vitro pharmacokinetics .

Result of Action

The interaction of this compound with the hA2B AR can lead to changes in the receptor’s activity, influencing various cellular processes

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives is often carried out using pseudo-four-component reactions by condensation of malononitrile molecules with thiols and aldehydes . The efficiency of these reactions can be influenced by factors such as temperature and the presence of certain catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,5-dicarbonitrile typically involves multicomponent reactions (MCRs). One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the cyclocondensation of two molecules of malononitrile with aromatic aldehydes and thiols . Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols . These reactions are often catalyzed by Bronsted and Lewis acids or bases, and can be performed under mild conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimization of reaction conditions are crucial for maximizing yield and minimizing costs. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

  • 2-Amino-3,5-dicyanopyridine
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
  • 2-Amino-3,5-dicyano-4-methylpyridine

Uniqueness: 2-Aminopyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-aminopyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZXGBMEWRIPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304375
Record name 2-Amino-3,5-dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78473-10-6
Record name 78473-10-6
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Record name 2-Amino-3,5-dicyanopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopyridine-3,5-dicarbonitrile
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Synthesis routes and methods

Procedure details

2-Amino-3,5-dicyanopyridine (5) was prepared from 3 using the procedure described below for the preparation of 5 except that 5 was recrystallised from MeCN [methyl cyanide; acetonitrile) (instead of EtOH). The yield was 73% (7.00 g from 12.0 g (67.2 mmol) of 3] of product homogeneous on TLC (cyclohexane-EtOAc, 1:1); mp 220° C. dec; 1H NMR (Me2SO-d6) δ7.90 (s, NH2), 8.40 and 8.58 (two d, 4-H and 6H, J=2 Hz).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Aminopyridine-3,5-dicarbonitrile impact prion replication?

A1: While the exact mechanism remains under investigation, research suggests that this compound derivatives act as mimetics of dominant-negative prion protein mutants []. These mutants are known to interfere with the conversion of the normal prion protein (PrPC) into the infectious isoform (PrPSc), thereby inhibiting prion replication [].

Q2: What are the key structural features of this compound derivatives that influence their antiprion activity?

A2: A comprehensive structure-activity relationship (SAR) study revealed that modifications to the 6-position of the this compound scaffold significantly impact its antiprion activity []. The study identified compounds with improved potency against PrPSc replication compared to earlier derivatives []. Further details on the specific modifications and their impact on activity can be found in the research article.

Q3: What are the future directions for research on this compound as a potential therapeutic for prion diseases?

A3: Researchers have identified this compound derivatives with improved antiprion activity and pharmacokinetic profiles suitable for in vivo studies []. The next step involves evaluating these optimized compounds in animal models of prion disease to assess their efficacy and safety in a living system.

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